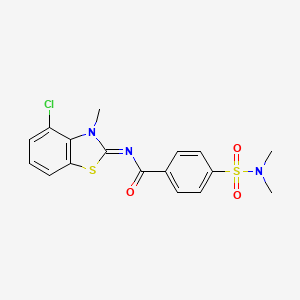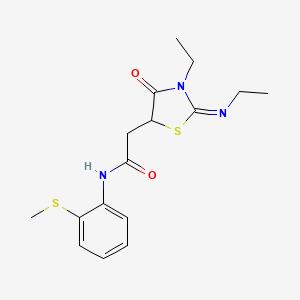![molecular formula C16H18FNO2S B2793948 3-Cyclopropylidene-8-(4-fluorobenzenesulfonyl)-8-azabicyclo[3.2.1]octane CAS No. 2194843-22-4](/img/structure/B2793948.png)
3-Cyclopropylidene-8-(4-fluorobenzenesulfonyl)-8-azabicyclo[3.2.1]octane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “3-Cyclopropylidene-8-(4-fluorobenzenesulfonyl)-8-azabicyclo[3.2.1]octane” is a complex organic molecule. It contains a bicyclic octane ring, a cyclopropylidene group, and a 4-fluorobenzenesulfonyl group. The presence of these functional groups suggests that this compound could have interesting chemical properties and potential applications in various fields .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the bicyclic octane ring, the introduction of the cyclopropylidene group, and the attachment of the 4-fluorobenzenesulfonyl group. The exact methods would depend on the specific reactions involved and the starting materials available .Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, is likely quite complex. The bicyclic octane ring provides a rigid, three-dimensional structure, while the cyclopropylidene and 4-fluorobenzenesulfonyl groups add additional complexity .Chemical Reactions Analysis
The chemical reactions involving this compound would likely be influenced by the presence of the bicyclic octane ring, the cyclopropylidene group, and the 4-fluorobenzenesulfonyl group. These groups could participate in a variety of reactions, depending on the conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the bicyclic octane ring could influence its boiling point and solubility, while the 4-fluorobenzenesulfonyl group could affect its reactivity .Scientific Research Applications
- Significant Potential : 3-Cyclopropylidene-8-(4-fluorobenzenesulfonyl)-8-azabicyclo[3.2.1]octane (referred to as “3-CPO”) belongs to the 2-azabicyclo[3.2.1]octane scaffold, which has shown promise in drug discovery . Its core structure serves as a key synthetic intermediate in total synthesis efforts.
- Bicyclic Architecture : Researchers have used 3-CPO as a building block in the total synthesis of various target molecules. Its presence in these synthetic pathways highlights its versatility and importance .
- Tricyclic Carbon Skeleton : 3-CPO has been employed in the total synthesis of calyciphylline D-type Daphniphyllum alkaloids. These alkaloids exhibit desirable substituents and stereochemistries, emphasizing the compound’s synthetic potential .
- 8-Oxabicyclo[3.2.1]octane : A novel homogeneous gold-catalyzed tandem reaction has been developed to access disubstituted 8-oxabicyclo[3.2.1]octane. This method demonstrates high efficiency and complete diastereoselectivity using glycal-derived propargylic esters .
- João Rafael Vale’s Research : João R. Vale, a researcher in the field, focuses on photochemistry and photocatalysis. The unique structure of 3-CPO may play a role in these areas .
- Filipa Siopa’s Work : Filipa Siopa’s research includes biomass valorization and new synthetic methodologies. 3-CPO could be relevant in these contexts, given its potential as a synthetic intermediate .
Drug Discovery and Synthesis Intermediates
Total Synthesis of Target Molecules
Calyciphylline D-Type Daphniphyllum Alkaloids
Gold-Catalyzed Tandem Reactions
Photochemistry and Photocatalysis
Biomass Valorization and Flow Chemistry
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-cyclopropylidene-8-(4-fluorophenyl)sulfonyl-8-azabicyclo[3.2.1]octane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18FNO2S/c17-13-3-7-16(8-4-13)21(19,20)18-14-5-6-15(18)10-12(9-14)11-1-2-11/h3-4,7-8,14-15H,1-2,5-6,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCMIQKVXXQIKCN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(=C3CC3)CC1N2S(=O)(=O)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18FNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Cyclopropyl-5-fluoro-N-[(2-fluorophenyl)methyl]pyrimidin-4-amine](/img/structure/B2793865.png)
![(4-((2,6-Dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)(2-methylimidazo[1,2-a]pyridin-3-yl)methanone](/img/structure/B2793867.png)
![5-Chloro-6-[(4,4-difluorocyclohexyl)oxy]pyridine-3-carbonitrile](/img/structure/B2793870.png)




![2-Cyclopropyl-1-[1-[(4-methyl-1,2,4-triazol-3-yl)methyl]azetidin-3-yl]benzimidazole](/img/structure/B2793881.png)
![4-ethoxy-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2793882.png)
![ethyl 2-(8-(2,5-dimethoxyphenyl)-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2793884.png)

![1-[1-(4-Methoxypyrimidin-2-yl)piperidin-4-yl]pyrrolidin-3-ol](/img/structure/B2793886.png)

